2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methoxyphenyl)ethanone
Description
2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methoxyphenyl)ethanone is a triazole-based compound characterized by a 1,2,4-triazole core substituted with a butyl group at position 5 and a sulfanyl (-S-) linkage to a 1-(4-methoxyphenyl)ethanone moiety.
Properties
IUPAC Name |
2-[(5-butyl-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-3-4-5-14-16-15(18-17-14)21-10-13(19)11-6-8-12(20-2)9-7-11/h6-9H,3-5,10H2,1-2H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXXDZZADHIUJDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=NN1)SCC(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methoxyphenyl)ethanone typically involves the reaction of 4-methoxybenzoyl chloride with 5-butyl-1,2,4-triazole-3-thiol in the presence of a base such as triethylamine . The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. Industrial production methods may involve similar synthetic routes but optimized for large-scale production .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions include sulfoxides, sulfones, and substituted triazoles .
Scientific Research Applications
Pharmaceutical Applications
-
Antifungal Activity :
- The triazole ring in the compound is known for its antifungal properties. Research indicates that compounds with similar structures exhibit effectiveness against various fungal pathogens, making this compound a candidate for antifungal drug development .
- A study demonstrated that triazole derivatives can inhibit the growth of fungi by interfering with ergosterol biosynthesis, a vital component of fungal cell membranes.
-
Antimicrobial Properties :
- The compound has shown promise as an antimicrobial agent. Its sulfanyl group may enhance its ability to penetrate bacterial cell walls, leading to increased efficacy against a range of bacteria .
- Clinical trials are underway to evaluate its effectiveness against resistant strains of bacteria, which poses a significant challenge in modern medicine.
-
Potential in Cancer Therapy :
- Preliminary studies suggest that the compound may possess cytotoxic effects on cancer cells. The mechanism involves inducing apoptosis in malignancies such as breast and lung cancer .
- Researchers are investigating the compound's ability to synergize with existing chemotherapeutic agents to improve treatment outcomes.
Agricultural Applications
-
Fungicides :
- Due to its antifungal properties, the compound is being explored as a potential fungicide in agriculture. Its effectiveness against plant pathogens could help in developing new crop protection strategies .
- Field trials have shown that formulations containing triazole derivatives can significantly reduce fungal infections in crops like wheat and rice.
- Plant Growth Regulators :
Case Studies
Mechanism of Action
The mechanism of action of 2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methoxyphenyl)ethanone involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity . This inhibition can lead to the disruption of essential biological processes in microorganisms, contributing to its antimicrobial and antifungal effects . In cancer cells, it may induce apoptosis or inhibit cell proliferation .
Comparison with Similar Compounds
Substituent Effects on the Aromatic Ring
- Fluorine vs. Methoxy/Bromine: 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone (21): Exhibited the highest anticancer activity against glioblastoma U-87 cells (19.6 ± 1.5% cell viability), attributed to the small electronegative fluorine atom enhancing metabolic stability and target binding .
- Comparison: The target compound’s 4-methoxyphenyl group is bulkier than fluorine, which may reduce activity unless compensated by the butyl group’s lipophilicity. 1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone (17): Showed lower activity (63% yield, reduced cytotoxicity), likely due to bromine’s steric hindrance and metabolic susceptibility .
Triazole Core Modifications
- Butyl vs. 2-{[5-(4-Chlorophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone: Chlorine’s electronegativity may enhance binding but lacks the butyl group’s lipophilic advantage .
Anticancer Activity
- Fluorophenyl Derivatives : Compound 21’s fluorine substituent achieved the lowest glioblastoma cell viability (19.6%), outperforming methoxy-, bromo-, and hydroxyl-substituted analogs .
- Methoxyphenyl Derivatives: The target compound’s methoxy group may offer moderate activity, as seen in compound 23 (1-(4-hydroxyphenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone), which showed 84% yield but lower cytotoxicity .
Antioxidant Activity
- N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide: Exhibited 1.4× higher antioxidant activity than ascorbic acid, suggesting methoxy groups can enhance radical scavenging .
- Target Compound : The butyl group may reduce antioxidant efficacy compared to polar substituents like hydroxyl or isoindoline-dione.
Physicochemical Properties
Research Findings and Implications
- Substituent Size Matters : Small para-substituents (e.g., fluorine) optimize anticancer activity by balancing steric effects and metabolic stability. Bulkier groups (bromine, tert-butyl) reduce efficacy .
- Triazole Lipophilicity : The butyl group in the target compound may improve blood-brain barrier penetration compared to phenyl or methyl groups, warranting further glioblastoma studies .
- Synthetic Flexibility : The triazole-thioether scaffold allows modular substitution, enabling rapid optimization of electronic and steric properties .
Biological Activity
The compound 2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methoxyphenyl)ethanone (CAS No. 449747-09-5) is a member of the 1,2,4-triazole family, which is known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, antifungal, anticancer properties, and more.
The molecular formula of the compound is with a molar mass of 275.37 g/mol. The structure features a triazole ring and a methoxyphenyl group, which are critical for its biological activity.
Antimicrobial Activity
- Mechanism of Action : Compounds containing the 1,2,4-triazole moiety have been shown to inhibit fungal enzymes and disrupt cell membrane integrity. The presence of the butyl group enhances lipophilicity, potentially improving membrane penetration.
-
Case Studies :
- A study demonstrated that triazole derivatives exhibited significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.046 to 3.11 μM .
- Another research highlighted that triazole-thione hybrids displayed higher potency against multi-drug resistant strains than conventional antibiotics like vancomycin .
Antifungal Activity
- Efficacy : The compound has shown promising antifungal properties in vitro. Its mechanism involves the inhibition of ergosterol synthesis, a vital component of fungal cell membranes.
- Research Findings : Triazole derivatives have been reported to be effective against Candida species and other pathogenic fungi, with some compounds demonstrating lower MIC values compared to standard antifungal agents .
Anticancer Properties
- Cell Line Studies : Research indicates that derivatives of 1,2,4-triazoles can induce apoptosis in cancer cell lines such as A-431 (human epidermoid carcinoma) and Jurkat cells (T-cell leukemia). The cytotoxic effects were attributed to the ability of these compounds to inhibit specific enzymes involved in cell proliferation .
- Mechanism : The anticancer activity is often linked to the modulation of signaling pathways associated with cell survival and apoptosis. The presence of electron-donating groups on the phenyl ring has been noted to enhance cytotoxicity .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies emphasize the importance of specific functional groups in enhancing biological activity:
- Triazole Ring : Essential for antimicrobial and antifungal activities.
- Methoxy Group : Contributes to increased lipophilicity and improved binding affinity to target enzymes.
- Alkyl Substituents : Longer alkyl chains can enhance membrane penetration but may reduce overall activity if excessively long .
Comparative Analysis
| Compound | Activity | MIC (μM) | Notes |
|---|---|---|---|
| This compound | Antimicrobial | 0.046 - 3.11 | Effective against MRSA |
| Triazole derivative A | Antifungal | < 0.5 | Inhibits ergosterol synthesis |
| Triazole derivative B | Anticancer | IC50 < 10 | Induces apoptosis in A-431 cells |
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for reproducibility?
The synthesis typically involves S-alkylation of a triazole-3-thiol precursor with a brominated ethanone derivative under alkaline conditions. Key steps include:
- Reagent selection : Use 2-bromo-1-(4-methoxyphenyl)ethanone and 5-butyl-4H-1,2,4-triazole-3-thiol in a polar aprotic solvent (e.g., DMF or acetone) .
- Reaction optimization : Control temperature (60–80°C) and pH (pH 9–10 using K₂CO₃ or NaOH) to minimize side reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol improves yield (>80%) .
Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?
- NMR spectroscopy : ¹H/¹³C NMR confirms the thioether linkage (δ ~3.5–4.0 ppm for SCH₂) and methoxy group (δ ~3.8 ppm). Aromatic protons appear between δ 6.8–8.0 ppm .
- X-ray crystallography : Resolves spatial arrangement of the triazole ring, sulfanyl group, and methoxyphenyl moiety. C—H···O/N interactions stabilize the crystal lattice .
- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be resolved?
Discrepancies in antimicrobial or anticancer activity may arise from:
- Assay variability : Standardize protocols (e.g., MIC testing using CLSI guidelines) and cell lines (e.g., HepG2 vs. MCF-7) .
- Structural analogs : Compare with derivatives lacking the butyl or methoxyphenyl groups to isolate functional group contributions .
- Solubility factors : Use DMSO concentrations <1% to avoid cytotoxicity artifacts .
Q. What computational strategies predict target binding modes and SAR?
- Molecular docking : Dock the compound into enzyme active sites (e.g., CYP450 or kinases) using AutoDock Vina. Prioritize hydrogen bonds between the triazole N-atoms and catalytic residues .
- DFT calculations : Analyze electron density maps to identify reactive sites (e.g., sulfanyl group for nucleophilic substitution) .
- QSAR models : Corrogate logP values (>3.5) with membrane permeability for antimicrobial activity .
Q. How can regioselectivity challenges in triazole functionalization be addressed?
- Protecting groups : Temporarily block the triazole N-1 position with a tert-butyl group during sulfanyl introduction .
- Microwave-assisted synthesis : Enhance reaction rates and selectivity (e.g., 100°C, 30 min) .
Data Contradiction Analysis
Q. Conflicting solubility How to reconcile discrepancies in polar vs. nonpolar solvents?
- Experimental validation : Re-measure solubility in DMSO, ethanol, and water using UV-Vis spectroscopy (λmax ~270 nm) .
- pH dependence : Test solubility at pH 7.4 (physiological) vs. pH 2.0 (gastric) to assess protonation effects on the triazole ring .
Q. Divergent cytotoxicity results in cancer vs. normal cell lines: Mechanistic insights?
- ROS assays : Quantify reactive oxygen species (ROS) generation in cancer cells (e.g., elevated ROS triggers apoptosis) .
- Metabolic profiling : Use LC-MS to compare metabolite changes in treated vs. untreated cells .
Comparative Studies
Q. How does the butyl group influence activity compared to shorter alkyl chains?
- Synthetic comparison : Replace butyl with methyl/ethyl groups via alkylation of 5-H-triazole-3-thiol .
- Bioactivity trends : Longer chains (butyl) enhance lipophilicity and membrane penetration, improving antifungal activity (e.g., Candida albicans MIC: 8 µg/mL vs. 32 µg/mL for methyl) .
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
